molecular formula C13H21NO2 B567766 1-Boc-4-ethynyl-4-methylpiperidine CAS No. 1363383-17-8

1-Boc-4-ethynyl-4-methylpiperidine

Cat. No. B567766
M. Wt: 223.316
InChI Key: KVSMRAKIKMZNAH-UHFFFAOYSA-N
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Description

1-Boc-4-ethynyl-4-methylpiperidine, also known by its IUPAC name tert-butyl 4-ethynyl-4-methyl-1-piperidinecarboxylate, is a chemical compound with the CAS Number: 1363383-17-8 . It has a molecular weight of 223.32 .


Molecular Structure Analysis

The InChI code for 1-Boc-4-ethynyl-4-methylpiperidine is 1S/C13H21NO2/c1-6-13(5)7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Boc-4-ethynyl-4-methylpiperidine is a solid at room temperature .

Scientific Research Applications

Photocatalysis and Material Science

Research on compounds like (BiO)2CO3 (BOC) highlights the exploration of materials for photocatalysis, demonstrating the scientific community's interest in developing substances that can improve energy efficiency and environmental purification processes (Ni, Sun, Zhang, & Dong, 2016). Such studies underscore the potential of chemical compounds in addressing challenges in renewable energy and environmental sustainability.

Biodegradable Organic Matter in Water Treatment

The review of biodegradable organic matter (BOM) and its impact on water treatment processes reflects the importance of understanding and managing organic pollutants in water sources (Terry & Summers, 2018). This area of research is critical for improving water quality and ensuring the safety of drinking water.

Boron Chemistry and Applications

Several articles discuss the chemistry of boron-containing compounds, indicating the versatility of boron in creating materials with unique properties, such as fire retardancy and wood preservation (Marney & Russell, 2008). Boron compounds' roles in medical diagnostics, treatment, and as functional materials in drug delivery systems also highlight the intersection of chemistry and biomedical sciences, demonstrating the compound's potential in improving therapeutic outcomes (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Environmental Applications

The exploration of microbial fuel cells for monitoring wastewater quality and the removal of pollutants underscores the integration of biological and chemical methodologies in environmental management (Sonawane, Ezugwu, & Ghosh, 2020). Such research demonstrates the potential of innovative technologies in addressing environmental pollution and enhancing sustainability.

Safety And Hazards

The safety information for 1-Boc-4-ethynyl-4-methylpiperidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-6-13(5)7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSMRAKIKMZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-ethynyl-4-methylpiperidine

CAS RN

1363383-17-8
Record name tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

K2CO3 (5.25 g) and 4-formyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester (5.23 g) are added to an ice cold mixture of dimethyl (1-diazo-2-oxopropyl)-phosphonate (5.50 g), molecular sieves (2 g), and methanol (30 mL). The mixture is stirred in the cooling bath for 30 min and then at room temperature overnight. The mixture is filtered and aqueous NH4Cl solution is added to the filtrate. The resulting mixture is extracted with dichloromethane and the combined extracts are concentrated. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 4:1→1:1) to give the title compound.
Name
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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